Phospho-Glycogen Synthase Peptide-2 (substrate)

Description

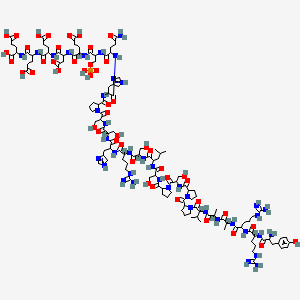

Phospho-Glycogen Synthase Peptide-2 (substrate) is a peptide substrate specifically designed for glycogen synthase kinase-3. This compound is primarily used in kinase assays and can be utilized for the affinity purification of protein-serine kinases . Its molecular formula is C123H191N40O48P, and it has a molecular weight of 3029.05 .

Properties

IUPAC Name |

2-[[2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[1-[2-[[1-[1-[2-[2-[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoylamino]propanoylamino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]-3-phosphonooxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C123H191N40O48P/c1-57(2)42-74(149-110(196)80(51-166)155-114(200)85-18-11-39-161(85)117(203)82(53-168)157-115(201)86-19-12-40-162(86)118(204)87-20-13-41-163(87)119(205)94(58(3)4)159-96(182)60(6)139-95(181)59(5)140-98(184)66(14-7-35-134-121(126)127)142-99(185)67(15-8-36-135-122(128)129)141-97(183)65(124)43-61-21-23-64(169)24-22-61)105(191)153-78(49-164)109(195)143-68(16-9-37-136-123(130)131)100(186)150-75(44-62-47-132-55-137-62)107(193)154-79(50-165)111(197)156-81(52-167)116(202)160-38-10-17-84(160)113(199)152-76(45-63-48-133-56-138-63)106(192)145-69(25-30-88(125)170)104(190)158-83(54-211-212(208,209)210)112(198)147-72(28-33-91(175)176)103(189)151-77(46-93(179)180)108(194)146-70(26-31-89(171)172)101(187)144-71(27-32-90(173)174)102(188)148-73(120(206)207)29-34-92(177)178/h21-24,47-48,55-60,65-87,94,164-169H,7-20,25-46,49-54,124H2,1-6H3,(H2,125,170)(H,132,137)(H,133,138)(H,139,181)(H,140,184)(H,141,183)(H,142,185)(H,143,195)(H,144,187)(H,145,192)(H,146,194)(H,147,198)(H,148,188)(H,149,196)(H,150,186)(H,151,189)(H,152,199)(H,153,191)(H,154,193)(H,155,200)(H,156,197)(H,157,201)(H,158,190)(H,159,182)(H,171,172)(H,173,174)(H,175,176)(H,177,178)(H,179,180)(H,206,207)(H4,126,127,134)(H4,128,129,135)(H4,130,131,136)(H2,208,209,210) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIMKCITWGMPAKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CNC=N1)C(=O)NC(CO)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CC3=CNC=N3)C(=O)NC(CCC(=O)N)C(=O)NC(COP(=O)(O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CO)NC(=O)C4CCCN4C(=O)C(CO)NC(=O)C5CCCN5C(=O)C6CCCN6C(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=C(C=C7)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C123H191N40O48P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3029.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Phospho-Glycogen Synthase Peptide-2 (substrate) is synthesized through custom peptide synthesis techniques. The synthesis involves the sequential addition of amino acids to form the peptide chain, followed by phosphorylation of the serine residue .

Industrial Production Methods: The industrial production of Phospho-Glycogen Synthase Peptide-2 (substrate) involves large-scale peptide synthesis using automated peptide synthesizers. The process includes solid-phase peptide synthesis, purification through high-performance liquid chromatography, and lyophilization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Phospho-Glycogen Synthase Peptide-2 (substrate) primarily undergoes phosphorylation and dephosphorylation reactions. These reactions are crucial for its role as a substrate in kinase assays .

Common Reagents and Conditions:

Phosphorylation: Typically involves the use of adenosine triphosphate and glycogen synthase kinase-3 under physiological conditions.

Dephosphorylation: Involves the use of phosphatases under specific buffer conditions.

Major Products: The major products formed from these reactions are the phosphorylated and dephosphorylated forms of the peptide .

Scientific Research Applications

Phospho-Glycogen Synthase Peptide-2 (substrate) has a wide range of applications in scientific research:

Chemistry: Used in studies involving kinase activity and enzyme kinetics.

Biology: Employed in the investigation of signal transduction pathways and protein interactions.

Medicine: Utilized in drug discovery and development, particularly in the study of diseases related to glycogen metabolism.

Industry: Applied in the production of diagnostic kits and research reagents

Mechanism of Action

Phospho-Glycogen Synthase Peptide-2 (substrate) functions by serving as a substrate for glycogen synthase kinase-3. The enzyme catalyzes the transfer of a phosphate group from adenosine triphosphate to the serine residue of the peptide. This phosphorylation event is critical for the regulation of glycogen synthase activity and plays a role in various cellular processes .

Comparison with Similar Compounds

- Phospho-Glycogen Synthase Peptide-1 (substrate)

- Phospho-Glycogen Synthase Peptide-3 (substrate)

Comparison: Phospho-Glycogen Synthase Peptide-2 (substrate) is unique due to its specific sequence and phosphorylation site, which makes it an ideal substrate for glycogen synthase kinase-3. Compared to other similar compounds, it offers higher specificity and efficiency in kinase assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.